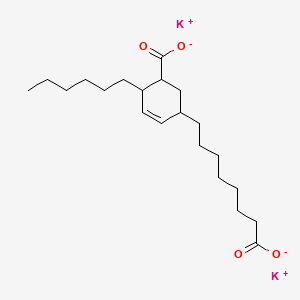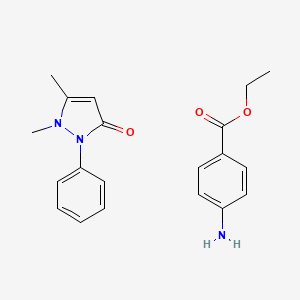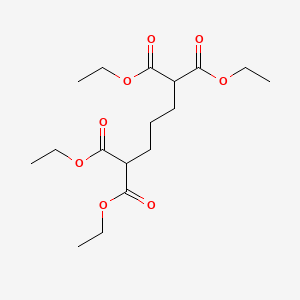
Tetraethyl 1,1,5,5-pentanetetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl 1,1,5,5-pentanetetracarboxylate is an organic compound with the molecular formula C17H28O8. It is a tetraester derivative of pentanetetracarboxylic acid. This compound is known for its unique structure, which includes four ester groups attached to a pentane backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraethyl 1,1,5,5-pentanetetracarboxylate can be synthesized through the esterification of 1,1,5,5-pentanetetracarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to ensure complete esterification. The general reaction is as follows:
1,1,5,5-pentanetetracarboxylic acid+4ethanol→Tetraethyl 1,1,5,5-pentanetetracarboxylate+4water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraethyl 1,1,5,5-pentanetetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: 1,1,5,5-pentanetetracarboxylic acid.
Transesterification: Various tetraesters depending on the alcohol used.
Reduction: 1,1,5,5-pentanetetraol.
Wissenschaftliche Forschungsanwendungen
Tetraethyl 1,1,5,5-pentanetetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Tetraethyl 1,1,5,5-pentanetetracarboxylate depends on the specific reaction or application. In general, the ester groups can undergo nucleophilic attack by various reagents, leading to the formation of different products. The molecular targets and pathways involved vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetraethyl 1,3,3,5-pentanetetracarboxylate
- Tetraethyl 1,2,6,7-heptanetetracarboxylate
- 1,3-Bis(diethylmalonyl)propane
Uniqueness
Tetraethyl 1,1,5,5-pentanetetracarboxylate is unique due to its specific structure, which includes four ester groups attached to a pentane backbone. This structure imparts distinct chemical properties and reactivity compared to similar compounds. Its versatility in undergoing various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
3779-30-4 |
|---|---|
Molekularformel |
C17H28O8 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
tetraethyl pentane-1,1,5,5-tetracarboxylate |
InChI |
InChI=1S/C17H28O8/c1-5-22-14(18)12(15(19)23-6-2)10-9-11-13(16(20)24-7-3)17(21)25-8-4/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
HKZYXKOJTRUQHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCC(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






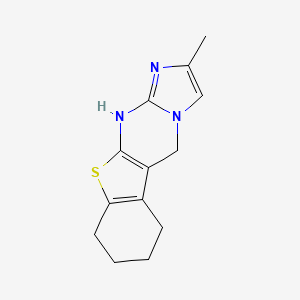
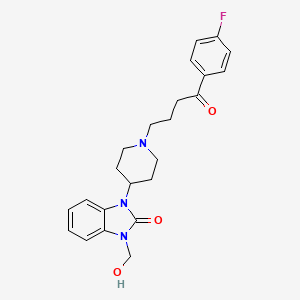
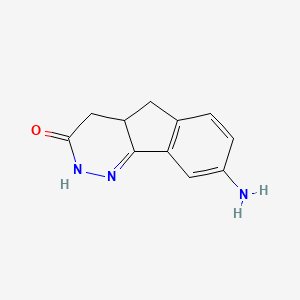
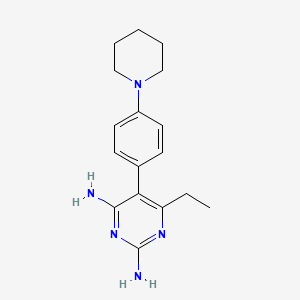

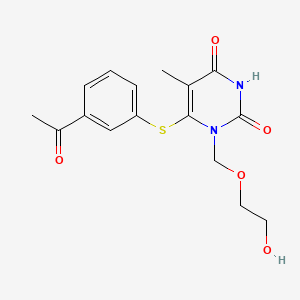
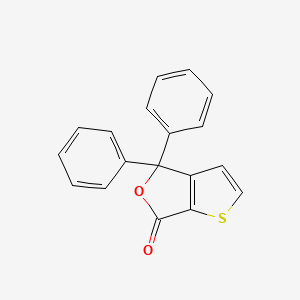
![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)
